SEL24-B489
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Overview
Description
This compound has shown significant potential in the treatment of hematological malignancies, particularly acute myeloid leukemia and diffuse large B-cell lymphoma . SEL-24 is known for its high selectivity and cytotoxic activity against cancer cell lines, making it a promising candidate for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: SEL-24 is synthesized through a multi-step chemical processThe final steps include the addition of a piperidine ring and an isopropyl group .
Industrial Production Methods: The industrial production of SEL-24 involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the compound, which is crucial for its effectiveness in clinical applications. The production methods are designed to be scalable and cost-effective, making SEL-24 accessible for widespread use in research and therapy .
Chemical Reactions Analysis
Types of Reactions: SEL-24 undergoes various chemical reactions, including:
Oxidation: SEL-24 can be oxidized to form different derivatives, which may exhibit varying degrees of biological activity.
Reduction: Reduction reactions can modify the nitro group in SEL-24, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the SEL-24 molecule, enhancing its selectivity and potency
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various derivatives of SEL-24 with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
SEL-24 has a wide range of applications in scientific research, including:
Chemistry: SEL-24 is used as a tool compound to study kinase inhibition and its effects on cellular signaling pathways.
Biology: Researchers use SEL-24 to investigate the role of PIM and FLT3 kinases in cancer cell proliferation and survival.
Medicine: SEL-24 is being explored as a potential therapeutic agent for the treatment of hematological malignancies, including acute myeloid leukemia and diffuse large B-cell lymphoma
Mechanism of Action
SEL-24 exerts its effects by inhibiting both PIM and FLT3 kinases. These kinases play crucial roles in cell proliferation, survival, and apoptosis. By targeting these kinases, SEL-24 disrupts the signaling pathways that promote cancer cell growth and survival. The inhibition of PIM kinases leads to decreased phosphorylation of downstream targets, such as ribosomal protein S6 and 4EBP1, which are involved in protein translation. Additionally, SEL-24 attenuates the activity of transcription factors like Myc and NFκB, further inhibiting cancer cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
AZD1208: A selective PIM inhibitor developed by AstraZeneca.
AC220 (Quizartinib): A selective FLT3 inhibitor developed by Ambit Biosciences
Comparison: SEL-24 is unique in its dual inhibition of both PIM and FLT3 kinases, whereas AZD1208 and AC220 target only one of these kinases. This dual inhibition provides a broader therapeutic effect, making SEL-24 more effective in treating cancers with complex signaling pathways. Additionally, SEL-24 has shown higher cellular activity and biomarker response compared to these selective inhibitors .
Properties
CAS No. |
1616359-00-2 |
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Molecular Formula |
C15H18Br2N4O2 |
Molecular Weight |
446.14 g/mol |
IUPAC Name |
5,6-dibromo-4-nitro-2-piperidin-4-yl-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C15H18Br2N4O2/c1-8(2)20-11-7-10(16)12(17)14(21(22)23)13(11)19-15(20)9-3-5-18-6-4-9/h7-9,18H,3-6H2,1-2H3 |
InChI Key |
UOUBCIJIWDLRGM-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |
Canonical SMILES |
CC(C)N1C2=CC(=C(C(=C2N=C1C3CCNCC3)[N+](=O)[O-])Br)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SEL24 Hydrochloride; SEL-24 Hydrochloride; SEL 24 Hydrochloride; SEL24 HCl; SEL 24 HCl; SEL-24 HCl; SEL24B489 HCl; SEL24 B489 HCl; SEL24-B489 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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